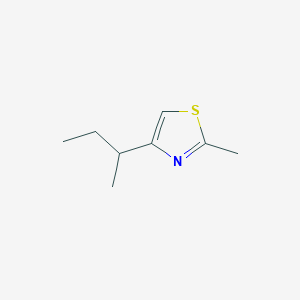

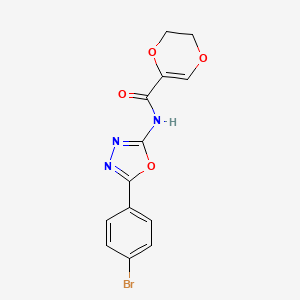

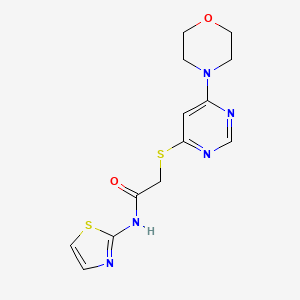

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction, while the bromophenyl group could be introduced through a halogenation reaction. The carboxamide group could be added through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, bromophenyl group, and carboxamide group would likely result in a rigid and planar structure. The bromine atom could potentially participate in halogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in amide bond formation or cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .Scientific Research Applications

Synthesis and Antitumor Agents

Research has explored the synthesis of nitrogen heterocycles bearing the carboxamide moiety, highlighting their potential as antitumor agents. A study found that certain compounds within this category demonstrated potent cytotoxic activity against the MCF-7 cell line, with specific compounds inducing cell cycle arrest and apoptosis, suggesting their application in cancer therapy (Bakare, 2021).

Antidiabetic Activity

Another study focused on the synthesis of N-substituted dihydropyrimidine derivatives, which were evaluated for their in vitro antidiabetic activity. The compounds exhibited promising results in the α-amylase inhibition assay, indicating their potential in managing diabetes (Lalpara et al., 2021).

Anticancer Evaluation

The synthesis of 1,3,4-oxadiazole derivatives and their evaluation for anticancer activity has been a significant area of research. One study found that certain derivatives were active against breast cancer cell lines, suggesting their use as a novel approach for cancer treatment (Salahuddin et al., 2014).

Insecticidal Activity

Research into the insecticidal properties of 1,3,4-oxadiazole-containing compounds has shown promising results against pests such as the diamondback moth. These findings indicate the potential for developing new insecticidal agents based on this chemical structure (Qi et al., 2014).

Electrochromic Properties

The synthesis of polyamides with pendent carbazole groups has revealed their electrochromic properties, with applications in developing materials that change color upon oxidation. This research suggests potential uses in smart windows or displays (Hsiao et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPQOCJMWZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

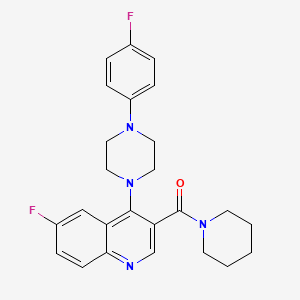

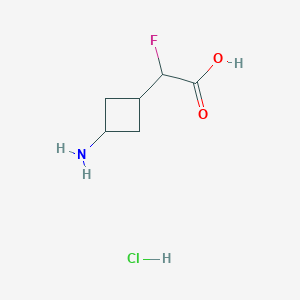

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)

![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)